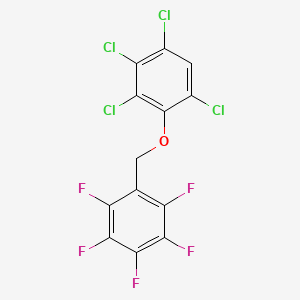![molecular formula C21H38B2 B14407656 9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane CAS No. 81547-70-8](/img/structure/B14407656.png)
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane is an organoborane compound. This compound is known for its use in organic chemistry, particularly as a hydroboration reagent. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. This reaction yields the desired compound, which can be isolated as a solid or in solution form .
Industrial Production Methods
The compound is commercially available and is often provided as a solution in tetrahydrofuran. The industrial production methods are similar to the laboratory synthesis, involving the reaction of 1,5-cyclooctadiene with borane .
Análisis De Reacciones Químicas
Types of Reactions
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane undergoes various types of reactions, including:
Hydroboration: This compound is widely used in hydroboration reactions due to its high regioselectivity.
Oxidation: The hydroboration product can be oxidized to form alcohols.
Reduction: It can also participate in reduction reactions, cleaving in the presence of reducible substrates.
Common Reagents and Conditions
Hydroboration: Typically involves alkenes and the compound itself.
Oxidation: Commonly uses hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) for oxidative cleavage.
Reduction: Involves the presence of reducible substrates that facilitate the cleavage of the hydride-bridged dimer.
Major Products
Terminal Alcohols: Formed from the hydroboration and subsequent oxidation of alkenes.
Reduced Substrates: Result from the reduction reactions involving the compound.
Aplicaciones Científicas De Investigación
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used extensively in organic synthesis, particularly in hydroboration reactions and Suzuki coupling reactions.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The compound exerts its effects primarily through hydroboration, where it adds across the double bonds of alkenes. The hydride-bridged dimer cleaves in the presence of reducible substrates, facilitating the addition of boron to the substrate. This regioselective addition allows for the formation of terminal alcohols upon subsequent oxidation .
Comparación Con Compuestos Similares
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): The parent compound, widely used in hydroboration reactions.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
Bicyclo[3.3.1]nonan-9-one: Used in the preparation of other bicyclic compounds.
Uniqueness
9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane is unique due to its high regioselectivity in hydroboration reactions, which allows for the selective formation of terminal alcohols. This selectivity is greater compared to other borane reagents, making it particularly valuable in organic synthesis .
Propiedades
Número CAS |
81547-70-8 |
|---|---|
Fórmula molecular |
C21H38B2 |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
9-[5-(9-borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C21H38B2/c1(2-16-22-18-8-4-9-19(22)11-5-10-18)3-17-23-20-12-6-13-21(23)15-7-14-20/h18-21H,1-17H2 |
Clave InChI |
WGEOJUGBVIISIL-UHFFFAOYSA-N |
SMILES canónico |
B1(C2CCCC1CCC2)CCCCCB3C4CCCC3CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


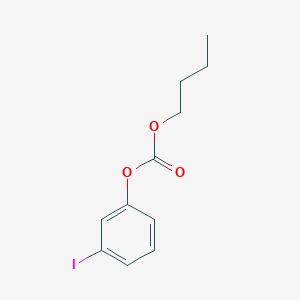
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
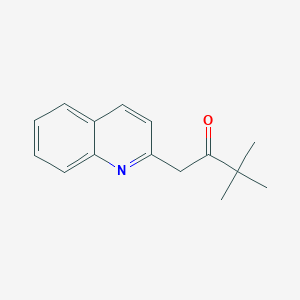
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
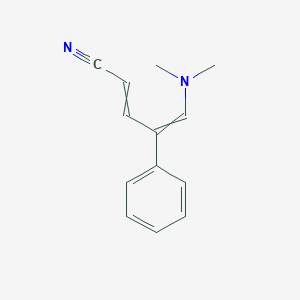
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)

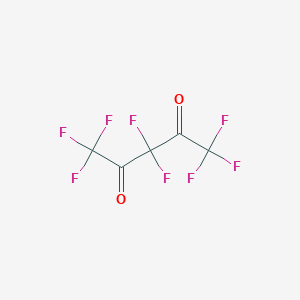
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
